molecular formula C22H36N8O5S B6354683 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate;  95% CAS No. 73771-37-6

4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95%

Cat. No. B6354683
CAS RN: 73771-37-6
M. Wt: 524.6 g/mol
InChI Key: YOBDUYYTHYGPJK-UHFFFAOYSA-N
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Description

4-Phenyl-1-piperazinecarboximidamide sulfate hydrate (4-PPCA-SH) is a novel compound that has been studied for its potential applications in scientific research. It is a derivative of 4-Phenyl-1-piperazinecarboximidamide (4-PPCA) and is available in a 95% pure form. 4-PPCA-SH has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. Additionally, this paper will discuss the future directions of 4-PPCA-SH research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate involves the reaction of piperazine with benzyl isocyanate to form 4-phenyl-1-piperazinecarboximidamide, which is then reacted with sulfuric acid to form the sulfate salt. The final product is obtained as a hydrate.

Starting Materials
Piperazine, Benzyl isocyanate, Sulfuric acid, Wate

Reaction
Step 1: Piperazine is reacted with benzyl isocyanate in anhydrous conditions to form 4-phenyl-1-piperazinecarboximidamide., Step 2: 4-phenyl-1-piperazinecarboximidamide is dissolved in water and reacted with sulfuric acid to form the sulfate salt., Step 3: The sulfate salt is isolated and dried to obtain 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate.

Scientific Research Applications

4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% has been studied for its potential applications in scientific research. It has been shown to have potential applications in the fields of biochemistry, pharmacology, and toxicology. In biochemistry, 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% has been studied for its ability to bind to proteins and other molecules. In pharmacology, 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% has been studied for its ability to interact with receptors and enzymes. In toxicology, 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% has been studied for its ability to interact with toxins and other harmful compounds.

Mechanism Of Action

The mechanism of action of 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% is not fully understood. However, it is thought to interact with proteins and other molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% has been shown to interact with receptors and enzymes in a way that is similar to that of other small molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% are not fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase. Additionally, 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in inflammation.

Advantages And Limitations For Lab Experiments

The main advantage of 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% for laboratory experiments is its availability in a 95% pure form. Additionally, 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% is relatively easy to synthesize and purify. However, 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% is not as stable as other compounds, and its effects on proteins and other molecules are not fully understood.

Future Directions

The future directions of 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% research include further investigation into its biochemical and physiological effects, as well as its potential applications in the fields of biochemistry, pharmacology, and toxicology. Additionally, further research is needed to understand the mechanism of action of 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% and to develop more efficient methods of synthesis and purification. Finally, further research is needed to develop more stable derivatives of 4-Phenyl-1-piperazinecarboximidamide sulfate hydrate; 95% that can be used in laboratory experiments.

properties

IUPAC Name

4-phenylpiperazine-1-carboximidamide;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H16N4.H2O4S.H2O/c2*12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10;1-5(2,3)4;/h2*1-5H,6-9H2,(H3,12,13);(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBDUYYTHYGPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=N)N.C1CN(CCN1C2=CC=CC=C2)C(=N)N.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224149
Record name 1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate

CAS RN

73771-37-6
Record name 1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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